molecular formula C19H19FN2O4 B2803531 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide CAS No. 921777-53-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2803531
M. Wt: 358.369
InChI Key: ZZKYHWVGKFKBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H19FN2O4 and its molecular weight is 358.369. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Compounds : A study by Sunder and Maleraju (2013) involved synthesizing derivatives of a compound structurally similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide, showing significant anti-inflammatory activity in some derivatives (Sunder & Maleraju, 2013).
  • Crystal Structure and Photophysical Properties : Petrovskii et al. (2017) examined compounds with a similar fused oxazapolycyclic skeleton, revealing strong blue emission in dichloromethane, indicating potential for photophysical applications (Petrovskii et al., 2017).
  • Novel Polycyclic Systems : Research by Ukhin et al. (2011) on compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide led to the development of a new fused pentacyclic system (Ukhin et al., 2011).

Potential Biological Applications

  • Antimicrobial Evaluation : Talupur et al. (2021) conducted a study on compounds structurally related to the target molecule, which included antimicrobial evaluation and molecular docking studies, indicating potential in biomedical applications (Talupur et al., 2021).
  • Potential Antipsychotic Agents : Wise et al. (1987) explored the antipsychotic-like profile in behavioral animal tests of related compounds, providing insights into the potential use in neuroscience and pharmacology (Wise et al., 1987).

Synthesis and Characterization

  • Synthetic Methods and Characterization : Ahn et al. (2012) described new synthetic methods for compounds similar to the target molecule, emphasizing the importance of synthesis in developing new chemical entities (Ahn et al., 2012).

Molecular Studies

  • Spectroscopic and DFT Studies : Almansour et al. (2016) conducted spectroscopic and X-ray diffraction studies on benzimidazole-tethered oxazepine heterocyclic hybrids, which are relevant for understanding the molecular behavior of similar compounds (Almansour et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-19(2)11-26-16-8-7-12(9-14(16)22-18(19)24)21-17(23)10-25-15-6-4-3-5-13(15)20/h3-9H,10-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKYHWVGKFKBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide

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